Cas no 1046784-68-2 (1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde)

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with a 2-chlorophenyl group and a formyl functional group at the 4-position. This structure imparts reactivity suitable for further derivatization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing chloro substituent enhances its electrophilic character, facilitating nucleophilic addition reactions. Its well-defined molecular framework ensures consistent performance in coupling and condensation reactions. The compound is characterized by high purity and stability, meeting stringent requirements for research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde structure
1046784-68-2 structure
Product Name:1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No:1046784-68-2
MF:C11H9ClN2O
MW:220.65496134758
MDL:MFCD12168899
CID:4569491
PubChem ID:43381506
Update Time:2025-05-22

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
    • 1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
    • MDL: MFCD12168899
    • Inchi: 1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3
    • InChI Key: NVGKQCRYFHREOR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1C=C(C=O)C(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • XLogP3: 2.4
  • Topological Polar Surface Area: 34.9

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1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Related Literature

Additional information on 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(2-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbaldehyde: A Comprehensive Overview

1-(2-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbaldehyde, also known by its CAS number 1046784-68-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of this compound consists of a pyrazole ring substituted with a 2-chlorophenyl group at position 1, a methyl group at position 3, and an aldehyde group at position 4. These substituents contribute to its distinct chemical behavior and reactivity.

The synthesis of 1-(2-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of pyrazole derivatives, making this compound more accessible for research and industrial applications. The use of transition metal catalysts, such as palladium or copper complexes, has significantly improved the yield and purity of the product.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its aldehyde group imparts reactivity towards nucleophilic addition reactions, making it a valuable precursor in the synthesis of more complex molecules. The presence of the chlorophenyl group introduces electronic effects that can influence the compound's reactivity and stability under different reaction conditions.

The application of 1-(2-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbaldehyde spans across various domains. In pharmaceutical research, this compound has been explored as a potential lead molecule for drug development due to its ability to interact with biological targets such as enzymes and receptors. Recent studies have demonstrated its inhibitory effects on certain kinase enzymes, highlighting its potential in anticancer therapy.

In the field of materials science, this compound has been utilized as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The pyrazole ring's ability to coordinate with metal ions makes it an ideal component for designing porous materials with applications in gas storage and catalysis.

Moreover, the aldehyde functionality of this compound allows for further functionalization through reactions such as Grignard additions or organocatalytic transformations. These modifications can enhance the compound's properties or tailor it for specific applications. For instance, the conversion of the aldehyde group into an amine or ester can lead to derivatives with improved solubility or bioavailability.

Recent research has also focused on the green synthesis of this compound using eco-friendly methods such as microwave-assisted synthesis or enzymatic catalysis. These approaches not only reduce environmental impact but also improve reaction efficiency and selectivity. The integration of computational chemistry tools has further enhanced our understanding of the compound's electronic structure and reactivity patterns.

In conclusion, 1-(2-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbaldehyde is a versatile compound with promising applications in pharmaceuticals, materials science, and organic synthesis. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop novel compounds with tailored properties. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in various scientific disciplines.

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